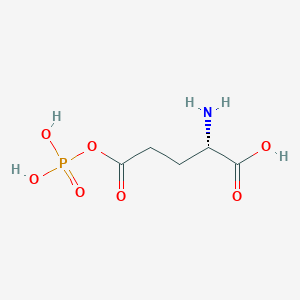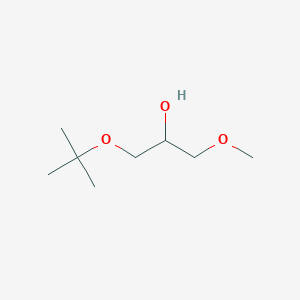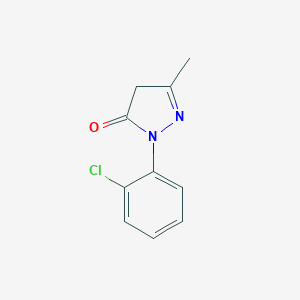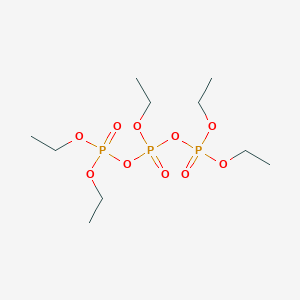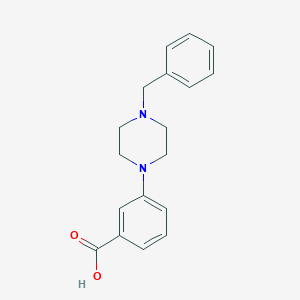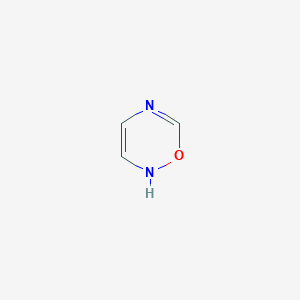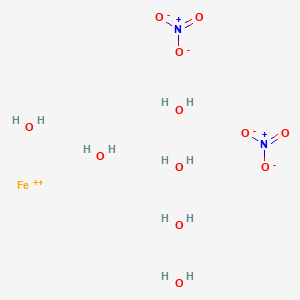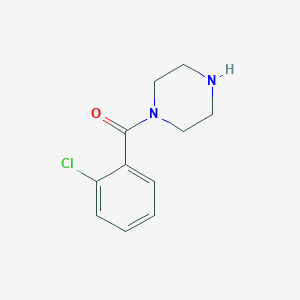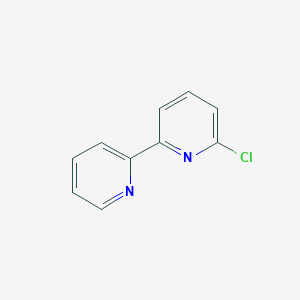
6-氯-2,2'-联吡啶
描述
6-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
The synthesis of 2,2’-bipyridine derivatives, including 6-Chloro-2,2’-bipyridine, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A recent study reported a novel synthesis of amino-substituted-2-pyridone using 6-chloro-3 nitropyridin-2-amine with NaOH in methanol and water in mild condition .
Molecular Structure Analysis
The structure of 6-Chloro-2,2’-bipyridine and related compounds was determined via X-ray structural analysis and NMR spectroscopy . These complexes show sufficient stability in solutions .
Chemical Reactions Analysis
Bipyridine compounds, including 6-Chloro-2,2’-bipyridine, strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . Recent research findings have focused on metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .
Physical And Chemical Properties Analysis
6-Chloro-2,2’-bipyridine has a molecular weight of 190.63 . More detailed physical and chemical properties were not found in the sources.
科学研究应用
Precursor for Valuable Substances
Bipyridine and related compounds like 6-Chloro-2,2’-bipyridine are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Ligands in Transition-Metal Catalysis
Bipyridines are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis . They play a crucial role in many catalytic reactions.
Photosensitizers
Bipyridines, including 6-Chloro-2,2’-bipyridine, are used as photosensitizers . Photosensitizers are molecules that absorb light and transfer that energy to other molecules.
Viologens
With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Viologens are used in a variety of applications, including electrochromic devices, molecular electronics, and redox flow batteries.
Supramolecular Structures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . These structures have potential applications in nanotechnology and materials science.
Synthesis of Terpyridines
Bipyridines are used in the synthesis of terpyridines . For example, a reasonable isolated product yield of 6,6″-dimethyl-2,2′:6′,2″-terpyridine was observed in the reaction between 2,6-dichloropyridine and 2-bromo-6-methylpyridine .
7. Enantioselective Nickel-Catalyzed Reductive Arylation of Aldehydes Chiral 2,2’-bipyridine ligands have been used in the enantioselective nickel-catalyzed reductive arylation of aldehydes . This is a significant application in the field of asymmetric synthesis.
8. Manufacture of Double Helicates, Dendrimers, Micelles, and Metallo-Supramolecular Polymers 4’-Chloro-2,2’:6’,2’‘-terpyridine, a related compound, is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers . It’s likely that 6-Chloro-2,2’-bipyridine could have similar applications.
作用机制
Target of Action
6-Chloro-2,2’-bipyridine is primarily used as a ligand in the formation of various metal complexes . Its primary targets are therefore the metal ions with which it forms these complexes. The role of these targets can vary widely depending on the specific metal ion and the application of the resulting complex.
Mode of Action
The compound interacts with its targets through coordination bonding, where the nitrogen atoms in the bipyridine structure form bonds with the metal ions . This results in the formation of a metal complex, the properties of which can be significantly different from those of the individual components.
Biochemical Pathways
The exact biochemical pathways affected by 6-Chloro-2,2’-bipyridine depend on the specific metal complex formed. For example, complexes of this compound with ruthenium have been used as catalysts in water oxidation, a key step in the production of renewable fuels . In this context, the compound contributes to the catalytic activity of the complex, enabling the oxidation of water to produce protons and electrons .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2,2’-bipyridine is limited. It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-2,2’-bipyridine’s action are largely determined by the specific metal complex formed. In the case of ruthenium complexes used in water oxidation, the compound contributes to the generation of protons and electrons, which are essential for the production of renewable fuels .
Action Environment
The action, efficacy, and stability of 6-Chloro-2,2’-bipyridine can be influenced by various environmental factors. For example, the formation and stability of its metal complexes can be affected by factors such as pH, temperature, and the presence of other ions
安全和危害
属性
IUPAC Name |
2-chloro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUTZKABNKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455781 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2'-bipyridine | |
CAS RN |
13040-77-2 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(pyridin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

